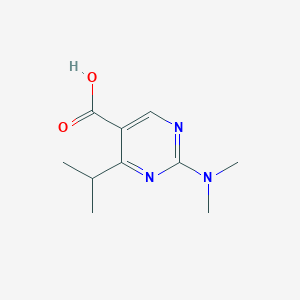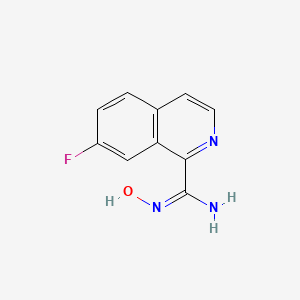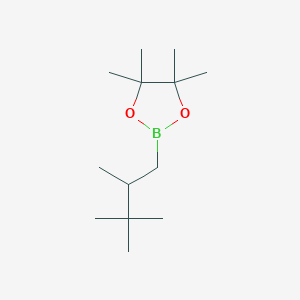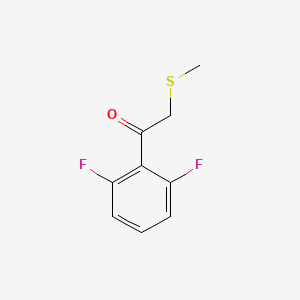
2,6-Dimethyloxane-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyloxane-4-thiol is an organic compound with the molecular formula C₇H₁₄OS. It is a thiol derivative of oxane, characterized by the presence of a sulfur atom bonded to a carbon atom in the oxane ring. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloxane-4-thiol typically involves the nucleophilic substitution reaction of an appropriate oxane derivative with a thiol reagent. One common method is the reaction of 2,6-dimethyloxane with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Corresponding sulfides (R-S-R).
Substitution: Various substituted oxane derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyloxane-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyloxane-4-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various chemical reactions. In biological systems, the thiol group can interact with proteins and enzymes, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyloxane-4-ol: An alcohol derivative with similar structural features but different reactivity due to the hydroxyl group.
2,6-Dimethyloxane-4-one: A ketone derivative with distinct chemical properties and reactivity.
2,6-Dimethyloxane-4-amine: An amine derivative with unique reactivity due to the amino group.
Uniqueness
2,6-Dimethyloxane-4-thiol is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to its alcohol, ketone, and amine counterparts. The presence of sulfur in the thiol group allows for specific interactions and reactions that are not possible with other functional groups.
Eigenschaften
Molekularformel |
C7H14OS |
|---|---|
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
2,6-dimethyloxane-4-thiol |
InChI |
InChI=1S/C7H14OS/c1-5-3-7(9)4-6(2)8-5/h5-7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
FQXLSQQZCJKEQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(O1)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)


![[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)


![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)

![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)

![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
